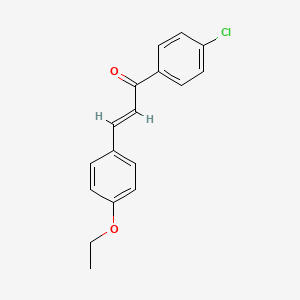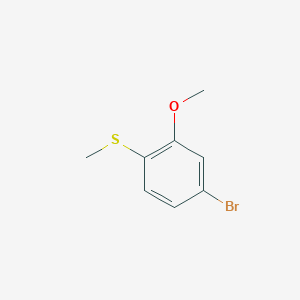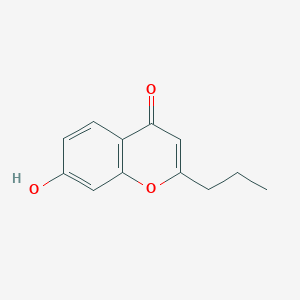![molecular formula C13H10F3NO3S B6328609 4-[4-(Trifluoromethylsulfonyl)phenoxy]aniline CAS No. 1184552-07-5](/img/structure/B6328609.png)
4-[4-(Trifluoromethylsulfonyl)phenoxy]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(Trifluoromethylsulfonyl)phenoxy]aniline, also known as 4-[4-(TFMS)phenoxy]aniline, is a compound that has been studied for its potential applications in organic synthesis, chemical biology, and medicinal chemistry. It is an aromatic amine derivative that has been used in a variety of research applications due to its unique properties. This compound has been studied extensively due to its ability to act as a nucleophile and its relatively low toxicity. In
Applications De Recherche Scientifique
4-[4-(Trifluoromethylsulfonyl)phenoxy]aniline[this compound(TFMS)phenoxy]aniline is a versatile compound that has been used in a variety of scientific research applications. It has been used in the synthesis of heterocyclic compounds, such as pyridines and quinolines, as well as in the synthesis of organometallic compounds. Additionally, this compound has been used as a catalyst in organic transformations, such as the synthesis of amides, esters, and amines. Furthermore, it has been used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs.
Mécanisme D'action
The mechanism of action of 4-[4-(Trifluoromethylsulfonyl)phenoxy]aniline[this compound(TFMS)phenoxy]aniline is not fully understood. However, it is believed that the compound acts as a nucleophile, which means that it can react with electrophilic centers, such as carbonyl groups, to form covalent bonds. Additionally, this compound can act as a chelating agent, which means that it can form complexes with metal ions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound[this compound(TFMS)phenoxy]aniline have not been extensively studied. However, it is believed that this compound can act as an antioxidant, which means that it can help to protect cells from oxidative damage. Additionally, this compound has been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins.
Avantages Et Limitations Des Expériences En Laboratoire
4-[4-(Trifluoromethylsulfonyl)phenoxy]aniline[this compound(TFMS)phenoxy]aniline has several advantages for use in lab experiments. It is a relatively inexpensive compound that is readily available and can be easily synthesized. Additionally, it is a relatively non-toxic compound that can be used in a variety of reactions. However, this compound has some limitations. For example, it is not very soluble in aqueous solutions and can be difficult to purify.
Orientations Futures
There are several future directions for the use of 4-[4-(Trifluoromethylsulfonyl)phenoxy]aniline[this compound(TFMS)phenoxy]aniline. One potential application is in the synthesis of novel pharmaceuticals, such as anti-inflammatory drugs. Additionally, this compound could be used in the synthesis of organometallic compounds and other heterocyclic compounds. Furthermore, this compound could be used as a catalyst in organic transformations, such as the synthesis of amides, esters, and amines. Finally, this compound could be used as an antioxidant to protect cells from oxidative damage.
Méthodes De Synthèse
4-[4-(Trifluoromethylsulfonyl)phenoxy]aniline[this compound(TFMS)phenoxy]aniline can be synthesized by a variety of methods, including the reaction of 4-[4-(Trifluoromethylsulfonyl)phenoxy]anilinefluorophenol with trifluoromethanesulfonyl aniline in the presence of a base, such as potassium carbonate. This reaction produces the desired compound in high yields. Additionally, this compound can be synthesized from 4-[4-(Trifluoromethylsulfonyl)phenoxy]anilinechlorophenol and trifluoromethanesulfonyl aniline in the presence of potassium carbonate.
Propriétés
IUPAC Name |
4-[4-(trifluoromethylsulfonyl)phenoxy]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO3S/c14-13(15,16)21(18,19)12-7-5-11(6-8-12)20-10-3-1-9(17)2-4-10/h1-8H,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSMOETZQVBDGMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=CC=C(C=C2)S(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5'-(3,5-Dicarboxyphenyl)-[1,1':3',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid](/img/structure/B6328543.png)





![4-[(Chlorodifluoromethyl)thio]phenyl isocyanate](/img/structure/B6328592.png)




